NCX 1000 is a nitric oxide-releasing derivative of ursodeoxycholic acid, which is primarily investigated for its potential therapeutic applications in various medical conditions, particularly those related to liver function and cardiovascular health. The compound has gained attention for its ability to modulate cellular signaling pathways through the release of nitric oxide, which plays a crucial role in numerous biological processes.
NCX 1000 is synthesized from ursodeoxycholic acid, a bile acid that has been used therapeutically to treat liver diseases. The modification involves the introduction of a nitric oxide moiety, enhancing the compound's bioactivity and therapeutic potential.
NCX 1000 falls under the category of pharmacological agents known as nitric oxide donors. It is classified as a bile acid derivative, specifically an ursodeoxycholic acid derivative, which is utilized in research for its hepatoprotective and vasodilatory effects.
The synthesis of NCX 1000 typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize the yield of the desired product while minimizing by-products. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of NCX 1000.
The molecular structure of NCX 1000 features the core structure of ursodeoxycholic acid with a nitric oxide moiety attached. This structural modification is crucial for its biological activity.
NCX 1000 participates in various chemical reactions primarily involving the release of nitric oxide:
The reactions involving NCX 1000 are often monitored using fluorescence-based assays that detect nitric oxide production or changes in caspase activity. These assays provide insights into the compound's mechanism of action at the cellular level.
The mechanism of action of NCX 1000 primarily revolves around its ability to release nitric oxide:
Research indicates that NCX 1000 can prevent portal hypertension in cirrhotic models by modulating hepatic stellate cell contractility through nitric oxide-mediated pathways .
Studies have shown that NCX 1000 exhibits significant biological activity at micromolar concentrations, indicating its potency as a therapeutic agent .
NCX 1000 has been explored for several potential applications:
The pathogenesis of chronic liver diseases involves complex hemodynamic and inflammatory disturbances, with nitric oxide (NO) deficiency emerging as a central factor in disease progression. In cirrhotic livers, endothelial dysfunction manifests as impaired endothelial nitric oxide synthase (eNOS) activity within liver sinusoidal endothelial cells (LSECs). This deficiency disrupts the physiological balance between vasoconstrictors (endothelin-1, angiotensin II) and vasodilators, leading to unopposed vasoconstriction and increased intrahepatic resistance. The resulting portal hypertension represents a life-threatening complication driving ascites, variceal bleeding, and hepatorenal syndrome [3] [5].
Conventional NO donors (nitroglycerin, isosorbide dinitrate) face significant limitations due to systemic vasodilation. These compounds release NO indiscriminately into the bloodstream, causing profound hypotension, reflex tachycardia, and activation of compensatory neurohormonal systems—effects particularly detrimental in decompensated cirrhosis. The pharmacological challenge became clear: Could NO be delivered selectively to the liver to restore intrahepatic vascular homeostasis without systemic effects? This question catalyzed the development of liver-targeted NO donors designed to overcome the pitfalls of traditional vasodilators [3] [4].
Table 1: Evolution of NO Donor Therapeutics in Liver Disease
Compound Class | NO Release Mechanism | Liver Targeting | Clinical Efficacy in Portal Hypertension |
---|---|---|---|
Traditional NO Donors | Systemic spontaneous release | None | Limited by systemic hypotension |
NCX 1000 | Hepatocyte-mediated hydrolysis | Moderate (via UDCA uptake) | Preclinical success; failed Phase 2 trial |
UDCA-Thr-NO | Enzymatic cleavage in hepatocytes | High (intact UDCA structure) | Promising preclinical results |
Beyond hemodynamics, NO exerts cytoprotective and antifibrotic effects through multiple pathways. It modulates hepatic stellate cell (HSC) activation—the pivotal event in fibrogenesis—by inhibiting proliferation and inducing apoptosis. NO also suppresses TGF-β1 signaling and downregulates procollagen gene expression. Simultaneously, it exhibits antioxidant properties by quenching reactive oxygen species (ROS) and inhibiting lipid peroxidation. These multifaceted actions positioned NO as a compelling therapeutic target for conditions ranging from portal hypertension to nonalcoholic steatohepatitis (NASH) [2] [5] [8].
NCX 1000 (C₃₈H₅₅NO₁₀; MW 685.84 g/mol) represents a pioneering molecular hybrid engineered to conjugate the hepatoprotective properties of ursodeoxycholic acid (UDCA) with the vasomodulatory effects of nitric oxide. Chemically designated as [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate, this molecule integrates a NO-releasing moiety (–O–NO₂) through a butoxy spacer attached to UDCA’s carboxyl group [1] [6] [10].
The molecular design exploits UDCA’s natural hepatocyte-directed transport. UDCA undergoes efficient enterohepatic recirculation, with >60% oral bioavailability and preferential accumulation in hepatocytes via sodium-dependent taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptides (OATPs). This intrinsic liver tropism theoretically enables NCX 1000 to serve as a Trojan horse, delivering its NO payload precisely to the site of pathology. Upon hepatic uptake, esterase-mediated hydrolysis releases free UDCA and the nitrooxybutyl side chain, with subsequent enzymatic reduction liberating nitric oxide locally [8] [10].
Preclinical validation demonstrated this liver-selective NO delivery. In carbon tetrachloride (CCl₄)-induced cirrhotic rats, NCX 1000 administration (15-30 mg/kg/day orally) significantly increased hepatic nitrite/nitrate levels (stable NO metabolites) and cGMP concentrations without altering systemic plasma levels. Functionally, it reduced portal pressure by 25-30% without affecting mean arterial pressure—confirming the absence of systemic vasodilation. Notably, UDCA alone failed to influence hemodynamics despite similar antifibrotic efficacy, underscoring the critical role of the NO moiety [8] [10].
Table 2: Key Preclinical Findings for NCX 1000 in Liver Disease Models
Study Model | Intervention | Key Findings | Reference |
---|---|---|---|
CCl₄-induced cirrhosis (rats) | NCX 1000 15 mg/kg × 8 wks | ↓ Collagen deposition 62%; ↓ portal pressure 28%; prevented ascites | [10] |
Bile duct ligation (rats) | NCX 1000 28 mg/kg | ↑ Hepatic nitrite/nitrate 3.1-fold; ↓ NE-induced vasoconstriction 60% | [1] |
High-fat diet NASH (rats) | NCX 1000 30 mg/kg × 6 wks | Normalized liver weight; ↓ TNF-α 78%; ↓ lipid peroxidation; restored glutathione | [2] |
The molecular mechanisms extend beyond vasodilation. NCX 1000 inhibits HSC contraction by restoring the balance between vasoconstrictors and NO. In isolated HSCs, it reversed endothelin-1-induced contraction comparably to the NO donor S-nitroso-N-acetylpenicillamine (SNAP). Additionally, it suppressed TNF-α/IFN-γ-stimulated production of monocyte chemoattractant protein-1 (MCP-1)—a chemokine driving inflammatory infiltration in steatohepatitis. These actions collectively reduce the dynamic component of intrahepatic resistance while dampening inflammation and fibrogenesis [8] [10].
The therapeutic application of nitric oxide in hepatology evolved through distinct phases. The first generation of NO donors (1980s-1990s) comprised organic nitrates developed for cardiovascular diseases. Early exploratory studies in cirrhotic patients demonstrated acute reductions in portal pressure, but clinical utility was limited by rapid tolerance development and systemic hypotension. The landmark 1990s discovery of endothelial dysfunction in cirrhosis spurred the second generation: liver-targeted NO delivery systems [3] [5].
Initial strategies focused on macromolecular conjugates (NO-albumin, NO-red blood cells) to prolong half-life and enhance hepatic uptake. While pharmacologically elegant, these faced manufacturing and regulatory hurdles. The breakthrough came with low-molecular-weight hybrids exploiting endogenous transport systems. NCX 1000, patented in 1999-2000, emerged as the first clinically tested agent in this class. Its development leveraged three converging insights: 1) UDCA’s established safety in cholestatic diseases, 2) hepatocytes’ high esterase activity, and 3) the structural flexibility to attach NO-donating groups without disrupting UDCA’s transporter recognition [8] [10].
Preclinical studies generated compelling evidence. In CCl₄-treated rats, NCX 1000 outperformed UDCA by completely preventing ascites formation and reducing portal pressure to near-normal levels. Histology revealed parallel reductions in collagen deposition and HSC activation. The compound also demonstrated synergistic effects with antioxidants; combining subtherapeutic NCX 1000 (15 mg/kg) with vitamin E in a NASH model produced benefits equivalent to high-dose monotherapy, highlighting NO’s role in mitigating oxidative stress [2] [8].
The transition to human trials proved challenging. A randomized, double-blind, dose-escalating Phase 2a study (NCT00414869) enrolled cirrhotic patients with portal hypertension. Despite achieving doses up to 2 g three times daily for 16 days, NCX 1000 failed to reduce hepatic venous pressure gradient (HVPG), the gold-standard measure of portal pressure. Paradoxically, it significantly decreased hepatic blood flow and reduced systolic blood pressure—indicating unintended systemic effects. This clinical failure was attributed to suboptimal molecular design: the ester bond at UDCA’s C-24 position likely impaired hepatocyte-specific uptake, diverting NO release to extrahepatic sites [4] [9].
Table 3: Structural and Functional Comparison of UDCA-Derived NO Donors
Feature | NCX 1000 | UDCA-Thr-NO |
---|---|---|
Chemical Linkage | Ester bond at carboxyl group | Amide bond via threonine spacer |
NO Release Site | Partial hepatic selectivity | Enhanced hepatocyte specificity |
UDCA Structure | Modified carboxyl group (critical for uptake) | Intact carboxyl group |
Metabolic Stability | Hydrolysis in plasma and liver | Resists plasma esterases; liver-specific cleavage |
Portal Pressure Reduction | Preclinical: Yes; Clinical: No | Preclinical: Yes (DMN rat model) |
This setback catalyzed the third-generation refinements. Structural analysis revealed that UDCA’s free carboxyl group is essential for NTCP/OATP recognition. NCX 1000’s ester linkage compromised this interaction. To preserve transporter affinity, researchers developed UDCA-Thr-NO—a derivative attaching the NO moiety to UDCA’s amine group via a threonine spacer. This design maintains the critical carboxylate while enabling hepatocyte-directed NO release. In dimethylnitrosamine (DMN)-induced cirrhotic rats, UDCA-Thr-NO (15-60 mg/kg) significantly reduced portal pressure without affecting carotid pressure, concurrently improving histology and serum biomarkers. This molecule represents the ongoing evolution of targeted NO therapeutics beyond the NCX 1000 prototype [9].
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: